molecular formula C24H22N2O4 B302253 N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302253
M. Wt: 402.4 g/mol
InChI Key: NZXJFTBKRAQQOI-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INFAH, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This molecule has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to activate the AMPK signaling pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also reduces the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it exhibits potent biological activities at low concentrations. However, one limitation of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Additionally, further studies are needed to optimize the synthesis method of N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and improve its solubility in water, to make it more suitable for use in lab experiments.
Conclusion:
In conclusion, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide) is a synthetic molecule that exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is synthesized using a simple one-pot reaction method and has been extensively studied for its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 2-hydroxy-1-naphthaldehyde, 2-furoic acid hydrazide, isopropyl alcohol, and methoxyphenylacetic acid. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide.

Scientific Research Applications

N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Furthermore, N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity.

properties

Product Name

N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O4/c1-15(2)29-21-10-8-16(12-22(21)28-3)14-25-26-24(27)23-13-19-18-7-5-4-6-17(18)9-11-20(19)30-23/h4-15H,1-3H3,(H,26,27)/b25-14+

InChI Key

NZXJFTBKRAQQOI-AFUMVMLFSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Origin of Product

United States

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